C.I. Pigment Violet 1

Description

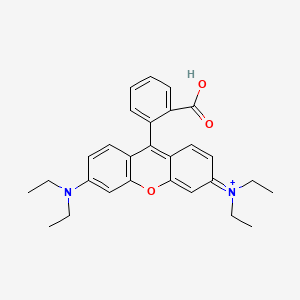

Rhodamine B is an organic chloride salt having N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium as the counterion. An amphoteric dye commonly used as a fluorochrome. It has a role as a fluorochrome, a fluorescent probe and a histological dye. It is an organic chloride salt and a xanthene dye. It contains a rhodamine B(1+).

Rhodamine is a class of xanthene derivatives with fluorescent properties that are used as tracer dyes in a wide variety of industrial and laboratory applications.

D&C Red No. 19 can cause cancer according to The Food and Drug Administration (FDA).

Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWVYCXTNDRMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O3 | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14728-79-1 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14728-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6042369 | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder. | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID | |

CAS No. |

81-88-9 | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RHODAMINE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G5SCF8IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Historical Trajectories and Milestones in Synthetic Pigment Chemistry

The development of synthetic pigments marks a significant turning point in the history of color and chemistry. While the use of naturally occurring pigments dates back to antiquity, the 18th century ushered in a new era of manufactured colorants. researchgate.netgoogle.com The first modern synthetic pigment, Prussian blue, was accidentally discovered in the early 1700s. google.comrhiannonpiper.com This discovery was a prelude to a wave of innovation in the 19th century, driven by advancements in organic chemistry. researchgate.net

A pivotal moment came in 1856 with the synthesis of mauveine, the first fully synthetic dye, which catalyzed the growth of the synthetic dye industry. researchgate.netmentalfloss.com This period saw the introduction of numerous new pigment classes, including azo pigments and triarylmethanes. researchgate.net The early 20th century continued this trend with the development of arylide yellows and, notably, the discovery of phthalocyanine (B1677752) blue in 1928, which set a new standard for pigment stability. researchgate.net Shortly after, quinacridones, a class of highly stable violet pigments, emerged. researchgate.net

The creation of synthetic organic pigments (SOPs) provided artists and industries with a broader and more consistent color palette than what was available from natural sources. These new pigments often offered improved properties such as lightfastness and solvent resistance. researchgate.net The Colour Index was established in 1924 to catalogue the rapidly expanding world of colorants, providing a standardized system for their classification. mdpi.com

Contemporary Significance of C.i. Pigment Violet 1 Within Specialized Chemical Science and Technology Domains

C.I. Pigment Violet 1, a member of the triarylmethane xanthene derivative class, holds a specific place in the landscape of modern pigments. sypigment.com It is recognized for its brilliant reddish-violet hue and high color strength. sypigment.comepsilonpigments.com Its properties are often compared to those of C.I. Pigment Violet 2, with which it shares a similar shade and fastness. sypigment.comepsilonpigments.com

In specialized applications, this compound is valued for its performance in various ink and coating systems. epsilonpigments.com It is recommended for use in flexographic water-based inks, gravure solvent-based inks, offset inks, and various other printing inks. epsilonpigments.com Its utility also extends to textile printing and water-based coatings. epsilonpigments.com The pigment's good lightfastness and heat resistance contribute to its suitability for these applications. ontosight.ai

Research into synthetic organic pigments continues to be an active area. Analytical techniques such as micro-Raman spectroscopy and liquid chromatography are employed to identify and characterize these pigments in various contexts, including cultural heritage studies. researchgate.netmdpi.com The study of historical pigments can also inform modern materials science, as some ancient pigments have been found to possess unique properties applicable to high-tech fields. mentalfloss.commdpi.com

Delineation of Research Scope and Articulated Objectives for Comprehensive Scholarly Analysis

This article provides a focused analysis of C.I. Pigment Violet 1, examining its chemical and physical properties, historical context, and applications. The primary objectives are to:

Detail the chemical identity and structure of this compound.

Present its key physical and chemical properties in a clear and accessible format.

Situate the pigment within the broader history of synthetic pigment development.

Outline its primary applications in modern chemical and technological fields.

The scope of this analysis is strictly limited to the scientific and technical aspects of this compound.

Epistemological and Methodological Frameworks Guiding Interdisciplinary Inquiry

Fundamental Reaction Mechanisms Governing this compound Formation

The creation of the this compound chromophore is rooted in classic organic reactions, primarily electrophilic aromatic substitution, leading to the formation of a xanthene ring system.

The foundational synthesis of the pigment's core structure involves the condensation reaction between phthalic anhydride (B1165640) and two equivalents of an m-substituted aminophenol, specifically 3-(diethylamino)phenol. environmentclearance.nic.in This reaction proceeds via an acid-catalyzed mechanism, typically a Friedel-Crafts acylation.

The mechanism unfolds in the following steps:

Acylation: The phthalic anhydride, in the presence of an acid catalyst (or through auto-catalysis), acts as an electrophile. It acylates one molecule of 3-(diethylamino)phenol at the para-position relative to the hydroxyl group, which is highly activated by both the hydroxyl and diethylamino groups. This forms a 2-carboxybenzoyl intermediate.

Second Condensation: The ketone functional group in this intermediate is then protonated, making it susceptible to a second electrophilic attack by another molecule of 3-(diethylamino)phenol.

Dehydration and Ring Formation: This is followed by a dehydration step, leading to the formation of the triphenylmethane (B1682552) structure characteristic of xanthene dyes. The final ring closure to form the xanthene (or pyronine) ring is achieved through the elimination of a water molecule, creating the conjugated system responsible for the compound's color. The resulting water-soluble dye is C.I. Basic Violet 10. dyestuffintermediates.com

Table 1: Key Reactants in this compound Synthesis

| Reactant | Chemical Formula | Role in Synthesis |

|---|---|---|

| 3-(Diethylamino)phenol | C₁₀H₁₅NO | The primary aromatic amine and phenol (B47542) source that forms the backbone of the xanthene structure. environmentclearance.nic.in |

| Phthalic Anhydride | C₈H₄O₃ | The acylating agent that links the two aminophenol molecules and forms part of the final structure. environmentclearance.nic.in |

Elucidation of Cyclization Processes and Resulting Structural Isomerism

The term "cyclization" in the context of this compound refers to the ring-closing condensation reaction that forms the central pyran ring of the xanthene system. This intramolecular dehydration is the critical step that establishes the chromophore. Once the initial acylation of one aminophenol molecule occurs, the resulting keto-acid intermediate reacts with a second aminophenol molecule. The cyclization step locks the structure into the planar, conjugated system that allows for strong absorption of visible light, producing the intense violet color.

Structural isomerism is generally not a major concern in the synthesis of this compound when using pure phthalic anhydride and 3-(diethylamino)phenol due to the symmetry of the reactants. However, the final step of the pigment manufacturing process, known as "laking," involves precipitating the soluble dye C.I. Basic Violet 10 with a complex inorganic heteropoly acid, such as phosphomolybdic acid (PMA) or phosphotungstomolybdic acid (PTMA). dyestuffintermediates.comunion-pigment.com The exact stoichiometry and structure of these laking agents can vary, which can lead to minor variations in the final pigment complex, though this is not typically classified as structural isomerism of the organic chromophore itself.

Innovations in Synthetic Pathways for Optimized Yield and Enhanced Purity

Industrial production of this compound focuses on optimizing the synthesis to maximize yield, improve purity for brighter color, and ensure consistency between batches.

The choice of solvent is critical in the synthesis of this compound. For the initial condensation reaction, ethanol (B145695) is a commonly used solvent. environmentclearance.nic.in It effectively dissolves the organic reactants while allowing for the subsequent distillation and recovery for recycling, which is a key consideration in eco-friendly and cost-effective industrial processes. kci.go.kr

After the condensation and formation of the soluble C.I. Basic Violet 10, water is the primary medium for the laking process. The dye is dissolved in water, and then a solution of the precipitating agent (e.g., phosphomolybdic acid) is added to form the insoluble pigment, which can then be isolated by filtration. google.com The pigment's performance characteristics, such as resistance to various chemicals, are influenced by this final precipitation step. sypigment.com

Table 2: Solvent Roles in this compound Manufacturing

| Solvent | Stage of Use | Purpose | Key Considerations |

|---|---|---|---|

| Ethanol | Condensation | Dissolves reactants (3-(diethylamino)phenol, Phthalic Anhydride). environmentclearance.nic.in | Allows for reaction under controlled temperatures; can be distilled and recycled. environmentclearance.nic.in |

| Water | Laking/Precipitation | Dissolves the intermediate dye (C.I. Basic Violet 10) and the laking agent. google.com | Facilitates the formation of the insoluble pigment salt; used for washing to remove impurities. environmentclearance.nic.in |

| Acetone | Purification/Analysis | Used for washing or as a solvent where the pigment is only slightly soluble. dyestuffintermediates.com | Effective for removing certain organic impurities without dissolving the final pigment. |

Catalytic Enhancements and the Role of Reaction Accelerators

While the initial condensation is an acid-catalyzed reaction, the term "catalyst" in the broader sense of pigment production can also refer to agents that facilitate the formation of the final stable product. In the case of this compound, the most significant "enhancement" comes from the laking process. The conversion of the soluble dye into an insoluble pigment is not a catalytic cycle but a stoichiometric reaction that fundamentally alters the compound's properties.

The precipitating agents, such as phosphomolybdic acid (PMA) and phosphotungstomolybdic acid (PTMA), are crucial. dyestuffintermediates.com They are complex inorganic acids that form a stable, insoluble salt with the cationic xanthene dye. This process is essential for achieving the high lightfastness and stability required for a pigment. cymitquimica.com Research into optimizing the laking process, including the precise composition of the heteropoly acid and the conditions of precipitation, is a key area for improving the pigment's final properties. Some studies on other pigments have explored inorganic salts like MgCl₂ for their catalytic activities in pigment production, but for this compound, the laking agent is the primary accelerator for forming the final pigment. semanticscholar.org

In the synthesis of some organic pigments, such as C.I. Pigment Violet 23, the strategic addition of small, controlled amounts of water (0.1-4% by weight) has been found to surprisingly enhance reaction kinetics and improve yield by preventing fluctuations caused by raw material quality. google.comgoogle.comepo.org

However, for this compound, the role of water is primarily as a solvent and a purification agent rather than a kinetic enhancer in the condensation step. The synthesis pathway involves two distinct phases concerning water:

Anhydrous/Low-Water Condensation: The initial condensation is often carried out in an organic solvent like ethanol with minimal water to drive the dehydration reaction forward. environmentclearance.nic.in

Aqueous Laking: Following condensation, water is used extensively as the solvent for the laking step, where the soluble dye is converted to the insoluble pigment. google.com It is also used for washing the final product to remove unreacted starting materials and soluble by-products.

Engineering Challenges and Process Intensification in this compound Production

The manufacturing of this compound faces several engineering challenges common to batch-processed specialty chemicals. These include long reaction times, management of raw material costs, and control over the final physical properties of the pigment, which are crucial for its performance in applications. google.comfrontiersin.orggoogle.com Process intensification, which focuses on developing novel equipment and techniques to achieve dramatic improvements in manufacturing, offers viable solutions to these challenges. frontiersin.orgtudelft.nl

A primary challenge is the lengthy duration of traditional batch synthesis for xanthene derivatives, which can range from minutes to over 24 hours. frontiersin.org This inefficiency leads to higher energy consumption and lower plant throughput. Process intensification through continuous flow systems has emerged as a powerful alternative. frontiersin.org Research on the synthesis of a xanthene derivative using a copper-based metal-organic framework (CuBTC) catalyst demonstrated that a continuous flow setup could produce the target compound in 22.5 times less time than equivalent batch conditions while achieving comparable yields. frontiersin.org This highlights a significant opportunity for intensifying the production of the this compound precursor.

Another engineering challenge lies in the energy-intensive nature of the synthesis, which often requires harsh reaction conditions. frontiersin.orgUltrasound-assisted synthesis represents a key process intensification technology that can address this. The application of ultrasonic irradiation provides the activation energy for chemical reactions, often leading to higher yields, faster reaction rates, and improved selectivity under milder conditions. nih.gov This method is considered a significant intensification technology in mass transfer processes and has been successfully used to synthesize various xanthene derivatives. nih.gov

Furthermore, controlling the final pigment properties, such as particle size, crystal form, and dispersibility, is a critical engineering task. Poor dispersibility can lead to processing issues like increased viscosity, gelation during storage, and reduced color strength in the final application. google.com The post-synthesis steps, including grinding, kneading, and surface treatment, are therefore crucial and complex engineering processes that require precise control to ensure a high-quality, consistent product. google.com

Table 2: Engineering Challenges and Process Intensification Strategies

| Engineering Challenge | Traditional Approach | Process Intensification Strategy | Anticipated Benefit | Reference |

|---|---|---|---|---|

| Long Reaction Times | Batch reactor synthesis | Continuous Flow Systems | Drastic reduction in reaction time, increased throughput. | frontiersin.org |

| High Energy Consumption | Conventional heating | Ultrasound-Assisted Synthesis | Faster reaction rates at milder conditions, lower energy input. | nih.gov |

| High Cost of Reagents | Use of phosphotungstic/molybdic acids | Use of lower-cost intermediates (e.g., copper sulfate) | Significant reduction in production cost. | google.com |

| Inconsistent Pigment Properties | Standard milling and finishing | Advanced grinding/kneading processes, controlled precipitation | Improved dispersibility, stability, and color performance. | google.com |

Application of Green Chemistry Principles in Pigment Manufacturing Protocols

The production of this compound, like many synthetic pigments, traditionally involves processes and materials that present environmental and sustainability challenges. The application of green chemistry principles offers a framework for redesigning these protocols to be more eco-friendly. Key areas of focus include the use of safer chemicals, improved energy efficiency, and robust waste management.

Safer Solvents and Catalysts: A core principle of green chemistry is the avoidance of hazardous solvents and reagents. Research has shown that the synthesis of xanthene derivatives can be successfully performed in environmentally benign solvents like water. nih.gov Furthermore, toxic and corrosive acid catalysts can be replaced with more eco-friendly alternatives. For instance, an ultrasound-assisted condensation for xanthene synthesis was developed using NH₄H₂PO₄/SiO₂ as an efficient and greener catalyst. nih.gov

Waste Management and Treatment: The manufacturing of rhodamine-type dyes, the precursors to this compound, generates wastewater containing residual dye, which is toxic and persistent. mdpi.comresearchgate.net Green chemistry emphasizes the treatment of such effluents rather than their release.

Photocatalytic Degradation: Advanced Oxidation Processes (AOPs) offer a promising solution. Research has demonstrated that zinc oxide (ZnO) nanoparticles can act as effective photocatalysts to degrade Rhodamine B dye under solar illumination, breaking it down into less harmful compounds. arabjchem.org This provides a sustainable method for treating wastewater from pigment production.

Adsorption with Sustainable Materials: Another approach is the removal of residual dye through adsorption. Numerous studies have focused on developing low-cost adsorbents from agricultural waste and industrial byproducts, such as coal gasification fine slag. researchgate.netbohrium.com This "waste to treat waste" approach aligns with circular economy principles and provides an effective means of purifying dye-contaminated water. bohrium.com

Safer Laking Agents: The laking step is critical but often involves heavy metal-containing heteropolyacids like phosphomolybdic acid, which pose environmental concerns. ontosight.ai Green chemistry encourages finding safer substitutes. While research into direct replacements for this compound is specific, the broader field of lake pigments explores various metal salts like alum and copper sulfate. nih.gov A green approach would involve selecting salts with lower toxicity profiles, developing methods to recycle the precipitating agents, or designing new laking agents that are more environmentally benign.

Table 3: Application of Green Chemistry Principles in Pigment Manufacturing

| Green Chemistry Principle | Traditional Method | Green Alternative/Application | Reference |

|---|---|---|---|

| Use of Safer Solvents | Use of hazardous organic solvents. | Performing synthesis in water. | nih.gov |

| Use of Safer Catalysts | Strong, corrosive protonic acids. | Use of milder, reusable catalysts like NH₄H₂PO₄/SiO₂. | nih.gov |

| Energy Efficiency | Prolonged heating in batch reactors. | Ultrasound-assisted synthesis to reduce time and temperature. | nih.gov |

| Waste Treatment (Effluent) | Discharge of dye-contaminated wastewater. | Photocatalytic degradation with ZnO; Adsorption on sustainable materials. | researchgate.netarabjchem.orgbohrium.com |

| Safer Reagents (Laking) | Use of heavy-metal heteropolyacids (PMA/PTMA). | Exploration of lower-toxicity metal salts and recycling protocols. | ontosight.ainih.gov |

Crystallographic Investigations and Polymorphism in this compound Aggregates

The solid-state structure of a pigment is as crucial to its performance as its molecular structure. Crystallography provides insight into how the molecules pack together, which directly influences the pigment's color, tinctorial strength, and stability.

X-ray Diffraction (XRD) is the principal technique for analyzing the crystalline nature of this compound. While obtaining single crystals of organic pigments suitable for single-crystal XRD is exceptionally difficult due to their inherent insolubility, X-ray Powder Diffraction (XRPD) is routinely used. The XRPD pattern provides a fingerprint of the pigment's solid-state phase, revealing whether it is crystalline or amorphous. For crystalline samples, the pattern's peak positions and intensities can be used to identify the crystal system and unit cell parameters.

Furthermore, XRPD is essential for identifying and distinguishing between different polymorphs—crystals with the same chemical formula but different molecular packing arrangements. ru.nl Different polymorphs of a pigment can exhibit significantly different colors and properties. While a full crystal structure solution for this compound is not publicly available, XRPD remains the standard method for quality control and for studying its solid-state characteristics.

Crystal engineering involves the rational design of crystalline solids with desired properties. For pigments, this means controlling factors like crystal habit (shape), particle size, and polymorphism to optimize coloristic and application properties. For a lake pigment such as this compound, the principles of crystal engineering are applied during the precipitation (laking) process.

By carefully controlling parameters such as temperature, pH, rate of addition of reagents, and the specific composition of the precipitating agent (the phosphotungstomolybdic acid), manufacturers can influence the nucleation and growth of the pigment crystals. This allows for the tailoring of particle size and morphology to achieve specific outcomes, such as high color strength, desired hue (reddish or bluish violet), good transparency or opacity, and excellent dispersibility in various application media. These modifications at the crystalline level are fundamental to producing different grades of the pigment suited for diverse applications.

Advanced Microscopic and Imaging Techniques for Particle-Level Characterization

The performance and application of a pigment are intrinsically linked to the physical characteristics of its particles, such as size, shape, surface area, and distribution. Advanced microscopic techniques are crucial for elucidating these properties at the nanoscale, providing insights that connect the manufacturing process to the final optical and physical properties of the pigment.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the ultrastructural analysis of pigment particles, offering resolutions far beyond that of light microscopy.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of pigment particles. A broad beam of electrons is passed through an ultra-thin sample, and the transmitted electrons are used to form an image. TEM can reveal the primary crystal habit (the characteristic external shape of an individual crystal), identify crystalline defects, and provide precise measurements of primary particle dimensions. For lake pigments like this compound, TEM could potentially be used to visualize the distribution of the dye on the inorganic substrate.

While specific SEM and TEM data for this compound is not available, the table below illustrates the kind of data that would typically be generated from such an analysis for a generic organic pigment.

Table 1: Representative Data from Electron Microscopy Analysis of an Organic Pigment This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Method | Typical Value Range | Significance |

|---|---|---|---|

| Primary Particle Size | TEM | 50 - 200 nm | Influences color strength, transparency, and lightfastness. |

| Aggregate Size | SEM | 0.5 - 5 µm | Affects dispersibility and rheological properties in a medium. |

| Particle Shape/Habitus | SEM/TEM | Acicular, Prismatic, Plate-like | Impacts packing density, gloss, and opacity. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographical map.

For pigment characterization, AFM is invaluable for quantifying surface roughness and understanding interfacial phenomena. Unlike electron microscopy, AFM can be performed in various environments, including ambient air or liquid, which allows for the study of pigment surfaces under conditions closer to their application environment.

Key applications of AFM in pigment analysis include:

Surface Roughness: AFM provides quantitative data on surface roughness (e.g., average roughness, Ra), which can influence the gloss of a coating and the pigment's interaction with binders and solvents.

Adhesion Force Measurement: By measuring the pull-off force required to retract the tip from the surface, AFM can probe the adhesive properties of the pigment particles. This is crucial for understanding pigment-binder interactions and the stability of a formulation.

Mapping of Surface Properties: Advanced AFM modes can simultaneously map variations in mechanical properties like stiffness or elasticity across a particle's surface, which can be related to the distribution of different chemical components in a composite pigment.

As with electron microscopy, specific AFM research on this compound is not publicly documented. The following table provides an example of the type of data that would be obtained from an AFM study of an organic pigment.

Table 2: Representative Data from Atomic Force Microscopy Analysis of an Organic Pigment This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Method | Typical Value Range | Significance |

|---|---|---|---|

| Average Surface Roughness (Ra) | Tapping Mode AFM | 1 - 10 nm | Affects gloss, wettability, and dispersibility. |

| Root Mean Square Roughness (Rq) | Tapping Mode AFM | 1.5 - 15 nm | Provides a statistical measure of surface height variations. |

| Adhesion Force | Force Spectroscopy | 5 - 50 nN | Indicates the strength of interaction with the AFM tip, relating to surface energy and wettability. |

Elucidation of Azo Coupling Reaction Pathways and Derivative Synthesis

This compound, a member of the triarylmethane class of pigments, is not synthesized via an azo coupling reaction. Azo pigments are characterized by the presence of an azo group (-N=N-) which is formed through the diazotization of a primary aromatic amine and subsequent coupling with a coupling component. canada.canih.govnih.gov The synthesis of this compound, however, involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline, followed by oxidation of the resulting leuco base.

While direct azo coupling is not applicable to this compound, the principles of derivative synthesis can be explored through modification of the starting materials. For instance, introducing various substituents on the aromatic rings of the N-alkylaniline or the benzaldehyde (B42025) derivative would lead to a family of structurally related pigments with potentially different shades, and fastness properties. The synthesis of these derivatives would still follow the general pathway of condensation and oxidation.

The synthesis of related triarylmethane pigments, such as C.I. Pigment Violet 23 (Dioxazine Violet), involves the reaction of chloranil (B122849) with 3-amino-9-ethylcarbazole, followed by a cyclization reaction. sci-hub.segoogle.comgoogle.com This again highlights a different synthetic route from the azo coupling mechanism.

Photochemical Stability and Degradation Pathways Under Environmental Stressors

The photochemical stability of a pigment is a critical factor determining its durability and performance in various applications. Environmental stressors such as ultraviolet (UV) radiation and atmospheric pollutants can induce degradation, leading to color fading and loss of other desirable properties.

Kinetics of Photodegradation under Varied Wavelengths and Light Intensities

The rate of photodegradation of pigments is highly dependent on the wavelength and intensity of the incident light. mdpi.com Generally, shorter wavelengths, such as those in the UV region of the electromagnetic spectrum, possess higher energy and are more likely to initiate photochemical reactions. govinfo.gov Studies on various organic pigments have shown that the degradation process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the pigment. researchgate.net

Mechanisms of Photo-oxidation and Generation of Reactive Species

Photo-oxidation is a primary mechanism of degradation for many organic pigments. This process is initiated by the absorption of photons, which excites the pigment molecule to a higher energy state. researchgate.net The excited molecule can then react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions. scilit.comnih.gov These ROS can then attack the pigment molecule, leading to its decomposition.

The photo-oxidation process can involve several pathways, including:

Electron Transfer: The excited pigment can donate an electron to oxygen, forming a superoxide radical anion and a pigment radical cation.

Energy Transfer: The excited pigment can transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen.

These reactive species can lead to the cleavage of chemical bonds within the pigment structure, resulting in the formation of smaller, often colorless, degradation products. The specific degradation pathways for this compound would likely involve the breakdown of the triarylmethane chromophore. The generation of intermediates such as N-de-ethylated and oxidative degradation products has been observed in the photocatalytic degradation of similar dyes like Ethyl Violet. researchgate.net

Thermal Stability and Degradation Processes in High-Temperature Applications

This compound is noted to be thermally stable when stored and used as directed. langridgecolours.com However, at elevated temperatures, such as those encountered in plastics processing, thermal degradation can occur. researchgate.net The thermal stability of organic pigments is a critical parameter for their use in high-temperature applications. specialchem.com

Hazardous decomposition products from the thermal degradation of related Naphthol Red pigments include oxides of carbon and nitrogen, smoke, and other toxic fumes. langridgecolours.com For this compound, decomposition can lead to the emission of toxic fumes, including carbon monoxide and nitrogen oxides. vibfast.com The pigment is generally considered non-combustible, but the residual material can burn after the evaporation of any aqueous component. langridgecolours.com

The table below summarizes the thermal stability of this compound and a related pigment, Naphthol Red.

| Pigment | Application | Heat Stability (°C) |

| This compound | General | >250 (can burn) vibfast.com |

| Naphthol Red (P.R. 170) | Paints | 200 pigments.com |

| Naphthol Red (P.R. 170) | HDPE | 250 pigments.com |

Hydrolytic and pH-Dependent Decomposition Processes

The stability of this compound to hydrolysis and changes in pH is an important consideration for its application in aqueous systems or in environments where it may come into contact with acidic or alkaline substances.

Information from safety data sheets indicates that a related pigment, Naphthol Red, has excellent resistance to both acid and alkali, with a rating of 5 on a scale of 1 to 5 (where 5 is excellent). pigments.com While specific data for this compound is not detailed, it is generally considered stable. vibfast.com However, in the presence of strong oxidizing agents, decomposition can occur. vibfast.com

The pH of a pigment dispersion can also be a relevant parameter, with a typical pH range for Naphthol Red being 6.0 - 7.5. pigments.com For some pigments, extreme pH conditions can lead to color changes or degradation. For example, studies on Manganese Violet (Pigment Violet 16) have shown that it can undergo color changes and the formation of crystals on its surface when exposed to high humidity and SO₂, which can create an acidic environment. mdpi.com

Oxidative and Reductive Transformation Pathways in Chemical Environments

This compound can undergo transformation through oxidative and reductive pathways when exposed to certain chemical environments.

Oxidative Transformation: The pigment is incompatible with strong oxidizing agents. vibfast.com Contact with such agents can lead to decomposition, likely through the oxidation of the triarylmethane structure. This can result in the breakdown of the chromophore and a loss of color. The hazardous decomposition products can include oxides of carbon and nitrogen. langridgecolours.comvibfast.com

Reductive Transformation: Information regarding the specific reductive transformation pathways of this compound is limited in the provided search results. However, for azo dyes, reductive cleavage of the azo bond is a known degradation pathway, often leading to the formation of aromatic amines. canada.ca While this compound is not an azo pigment, the potential for reduction of the central carbon-carbon bonds of the triarylmethane structure under strong reducing conditions could exist, leading to the formation of the leuco base or other reduced species.

Environmental Fate and Transport Dynamics of C.i. Pigment Violet 1

Assessment of Environmental Persistence and Half-Life Determinations

Environmental persistence refers to the length of time a chemical substance remains in a particular environment before it is broken down by chemical, physical, or biological processes. The half-life of a substance is a common measure of its persistence, indicating the time it takes for half of the initial amount of the substance to degrade.

A thorough review of available scientific literature yielded no specific studies determining the environmental persistence or the half-life of C.I. Pigment Violet 1 in soil, water, or sediment. While some general information exists regarding the persistence of pigments as a class, empirical data for this specific compound is absent. Therefore, it is not possible to provide quantitative measures of its persistence in various environmental compartments.

Bioavailability and Bioconcentration Potential in Diverse Ecological Systems

Bioavailability is the extent to which a chemical substance can be absorbed by a living organism and become available at the site of biological activity. Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment, typically water, to a concentration higher than that in the environment. The bioconcentration factor (BCF) is a key metric used to assess this potential.

Specific research on the bioavailability and bioconcentration potential of this compound in either aquatic or terrestrial organisms could not be located. Generally, the low water solubility of many pigments is thought to limit their bioavailability and, consequently, their potential for bioaccumulation. However, without specific studies on this compound, its potential to accumulate in the food chain remains unknown.

Sorption and Desorption Behavior in Soil, Sediment, and Aqueous Matrices

Sorption, which includes both adsorption (adhesion to a surface) and absorption (incorporation into the bulk of a material), is a critical process that influences the mobility of a chemical in the environment. It determines whether a substance will be retained in soil and sediment or be transported with water. Desorption is the reverse process, where a substance is released from a surface. The organic carbon-water (B12546825) partition coefficient (Koc) is often used to predict the mobility of organic chemicals in soil and sediment.

There is a lack of specific experimental data on the sorption and desorption characteristics of this compound. Studies on other synthetic dyes have shown that their interaction with soil and sediment is complex and depends on factors such as the chemical structure of the dye, the organic matter content of the soil, pH, and clay mineralogy. Without empirical data for this compound, its partitioning behavior and mobility in soil and aquatic systems cannot be definitively characterized.

Atmospheric Transport and Deposition Mechanisms of Particulate this compound

As a pigment, this compound exists in particulate form. Fine particulate matter in the atmosphere can be transported over long distances and deposited in terrestrial and aquatic ecosystems through wet (rain, snow) or dry deposition. The extent of atmospheric transport depends on particle size, density, and meteorological conditions.

No studies were found that specifically investigate the atmospheric transport and deposition of particulate this compound. Therefore, its potential for long-range transport and subsequent deposition into remote ecosystems has not been assessed.

Predictive Modeling of Environmental Distribution and Exposure Scenarios

Predictive environmental models use a substance's physical and chemical properties to estimate its distribution and concentration in various environmental compartments (air, water, soil, and biota). These models are valuable tools for assessing potential exposure and risk in the absence of extensive monitoring data.

Due to the significant data gaps in the fundamental environmental fate properties of this compound, such as its degradation rates and partition coefficients, the development of reliable predictive models for its environmental distribution and exposure scenarios is not currently feasible. The lack of empirical data for key input parameters would lead to models with very high uncertainty.

Ecotoxicological Impact Assessment of C.i. Pigment Violet 1

Aquatic Ecotoxicity Studies: Acute and Chronic Effects

Aquatic ecosystems are particularly vulnerable to chemical pollution. Ecotoxicity studies in this domain typically focus on organisms representing different trophic levels: fish (vertebrates), invertebrates (e.g., daphnids), and algae (primary producers).

Impacts on Aquatic Invertebrates (e.g., Daphnia sp.)

Aquatic invertebrates like Daphnia sp. (water fleas) are standard models for ecotoxicity testing. They are sensitive indicators of water quality. As with fish, specific studies detailing the acute immobilization (EC50) or chronic reproductive effects of C.I. Pigment Violet 1 on Daphnia species could not be located in publicly accessible literature. The lack of data prevents a detailed assessment of the pigment's potential impact on this trophic level.

Algal Growth Inhibition Assays and Primary Producer Sensitivity

Algae are foundational to aquatic food webs, and assessing a chemical's impact on their growth is a key part of an environmental risk assessment. Data from standardized algal growth inhibition tests (e.g., with Pseudokirchneriella subcapitata) for this compound are not available. The potential for pigments to cause physical effects, such as shading, which can inhibit photosynthesis and growth, is a consideration, but specific experimental findings for this compound are absent.

Table 1: Summary of Aquatic Ecotoxicity Data for this compound

| Test Organism | Endpoint | Result | Source |

| Fish (Brachydanio rerio) | Acute Toxicity (LC50) | No Data Available | N/A |

| Invertebrate (Daphnia sp.) | Acute Immobilization (EC50) | No Data Available | N/A |

| Algae | Growth Inhibition (EC50) | No Data Available | N/A |

Terrestrial Ecotoxicity Evaluations

The assessment of a substance's impact on terrestrial ecosystems involves evaluating its toxicity to soil-dwelling organisms and its effects on plant life.

Assessment of Toxicity to Soil-Dwelling Organisms

Information regarding the toxicity of this compound to soil organisms, such as earthworms, springtails, or soil microorganisms, is not available in the reviewed literature. Environmental fate properties, such as soil adsorption and degradation, would be necessary to understand its potential exposure and risk to these organisms, but this information is also scarce.

Mechanistic Ecotoxicology: Unraveling Modes of Action in Ecological Receptors

The ecotoxicological profile of this compound is not extensively documented in publicly available literature, making a detailed analysis of its specific mechanisms of toxicity challenging. However, by examining its chemical structure as a xanthene dye, insights can be drawn from related compounds, such as Rhodamine B (also known as C.I. Basic Violet 10), to infer potential modes of action in ecological receptors. It is crucial to note that while these inferences provide a scientifically grounded hypothesis, they are not direct evidence of the ecotoxicological mechanisms of this compound.

Xanthene dyes are known to be biologically active and can exert toxicity through several mechanisms. One of the primary modes of action is related to their ability to act as photosensitizers. In the presence of light, these dyes can absorb energy and transfer it to molecular oxygen, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS are highly reactive and can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death. This photosensitizing action could be a key mechanism of toxicity in aquatic environments where organisms are exposed to both the pigment and sunlight.

Furthermore, studies on related xanthene dyes have indicated the potential for more specific toxicological pathways. For instance, research on Rhodamine B has demonstrated its capacity to induce reproductive toxicity in aquatic organisms. A study on zebrafish (Danio rerio) revealed that exposure to Rhodamine B resulted in impaired fecundity, with notable histopathological changes in the reproductive organs. The study also suggested that the dye could cause hormonal imbalances, as evidenced by the significant suppression of genes crucial for ovulation. Moreover, the transgenerational transfer of the dye was observed, leading to embryotoxicity in the F1 generation, characterized by reduced survival rates, lower hatching rates, and an increase in malformations. These findings highlight a potential endocrine-disrupting mode of action for xanthene dyes, which could also be relevant for this compound.

The potential for genotoxicity is another area of concern for this class of compounds. Some studies have suggested that Rhodamine B can induce mutagenic effects. While direct evidence for this compound is lacking, the structural similarities warrant consideration of this potential mode of action. Genotoxic compounds can cause damage to the genetic material of organisms, leading to mutations and potentially long-term effects on populations.

The following table summarizes the potential modes of action of this compound based on data from structurally related xanthene dyes.

| Potential Mode of Action | Description | Potential Effects on Ecological Receptors | Supporting Evidence from Related Compounds |

| Photosensitization | Absorption of light energy leading to the production of Reactive Oxygen Species (ROS). | Oxidative stress, cellular damage (lipid peroxidation, protein oxidation, DNA damage), cell death. | Xanthene dyes are known photosensitizers. |

| Reproductive Toxicity | Interference with reproductive processes and development. | Reduced fecundity, histopathological changes in reproductive organs, embryotoxicity, developmental malformations. | Studies on Rhodamine B in zebrafish have shown these effects. |

| Endocrine Disruption | Alteration of the endocrine system's normal function. | Hormonal imbalances, suppression of genes related to reproduction. | Evidence from Rhodamine B studies suggests hormonal disruption. |

| Genotoxicity | Damage to the genetic material (DNA). | Mutations, potential for long-term population effects. | Some studies on Rhodamine B have indicated mutagenic potential. |

It is imperative that future research focuses on the specific mechanistic ecotoxicology of this compound to validate these inferred modes of action and to provide a more accurate understanding of its potential risks to ecological receptors.

Advanced Ecological Risk Characterization and Assessment Frameworks

The ecological risk assessment of chemical substances has evolved from simple hazard quotients to more complex and holistic frameworks that incorporate a wider range of data and models to provide a more realistic characterization of risk. For a substance like this compound, where specific ecotoxicological data is sparse, these advanced frameworks are particularly valuable as they can leverage data from analogous compounds and predictive models.

One such advanced framework is the Ecological Risk Classification of Organic Substances (ERC) approach, developed and utilized by the Government of Canada. This risk-based approach employs multiple metrics for both hazard and exposure, with a weighted consideration of multiple lines of evidence to determine a risk classification. The hazard profiles within the ERC framework are based on metrics including the mode of toxic action, chemical reactivity, food web-derived internal toxicity thresholds, bioavailability, and chemical and biological activity. A risk matrix is then used to assign a low, moderate, or high level of potential concern based on the substance's hazard and exposure profiles. In a screening assessment of a group of pigments and dyes that included this compound, this framework concluded that the substance is unlikely to be causing ecological harm.

Another comprehensive framework is the one employed by the United States Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). While a full risk evaluation for this compound has not been published, the framework used for other pigments, such as C.I. Pigment Violet 29, illustrates a thorough and advanced approach. This framework involves a systematic review of all reasonably available information on the chemical's hazards, exposures, and conditions of use. The risk evaluation integrates and assesses information on hazards to both human health and the environment, describes whether aggregate or sentinel exposures were considered, takes into account the likely duration, intensity, and frequency of exposures, and describes the weight of the scientific evidence for the identified hazards and exposures. This process leads to a determination of whether the chemical substance presents an unreasonable risk of injury to health or the environment.

Modern ecological risk assessments also increasingly incorporate probabilistic approaches and mechanistic models . Probabilistic risk assessment moves beyond single-point estimates for exposure and toxicity (as used in deterministic risk quotients) to use distributions of these values. This allows for a more quantitative characterization of uncertainty and variability, providing a more nuanced understanding of the likelihood of adverse effects.

Mechanistic models , such as population models and agent-based models, can be used to extrapolate from individual-level effects (e.g., mortality, reproduction) to population-level consequences. These models can incorporate factors such as population dynamics, species interactions, and environmental variability, providing a more ecologically relevant assessment of risk. For a substance like this compound, where potential reproductive and developmental effects are a concern based on analogue data, such models could be invaluable in understanding the long-term implications for aquatic populations.

The following table outlines key components of advanced ecological risk assessment frameworks applicable to substances like this compound.

| Framework Component | Description | Relevance for this compound |

| Weight of Evidence Approach | Integrates multiple lines of evidence (e.g., empirical data, modeled data, analogue data) to support a risk conclusion. | Crucial due to the limited direct data on this compound; allows for the use of information from related xanthene dyes. |

| Ecological Risk Classification (ERC) | A risk-based prioritization approach using multiple hazard and exposure metrics. | Has been applied to this compound in Canada, resulting in a classification of low potential for ecological harm. |

| Comprehensive Risk Evaluation (e.g., TSCA) | A systematic and in-depth assessment of all available information on hazards, exposures, and conditions of use. | Provides a thorough framework for a detailed assessment, should sufficient data become available. |

| Probabilistic Risk Assessment | Uses probability distributions for exposure and toxicity to quantify uncertainty and variability. | Would provide a more realistic range of potential risks compared to deterministic methods. |

| Mechanistic and Population Models | Extrapolates from individual-level effects to population-level impacts. | Could help in understanding the potential long-term ecological consequences of sublethal toxic effects. |

In Vitro and In Vivo Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are crucial for identifying substances that can cause genetic damage. For this compound, these have primarily involved bacterial reverse mutation assays and mammalian cell-based tests.

The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium strains, is a widely used method for detecting the mutagenic potential of a chemical substance. sdc.org.uk The results for this compound in these assays have been varied.

Multiple studies have reported that this compound was not mutagenic. cir-safety.org For instance, a series of Ames assays using concentrations ranging from 10 to 1000 µ g/plate did not show mutagenic activity. cir-safety.org Data from the National Toxicology Program (NTP) also indicates negative results in bacterial mutagenicity studies for the compound. nih.gov However, conflicting results exist from at least one other Ames test. cir-safety.org In this particular assay, which utilized concentrations from 100 to 2000 µ g/plate , some mutagenic activity was observed for this compound, both with and without metabolic activation. cir-safety.org It has been noted that impurities within dye formulations can sometimes be responsible for positive results in these highly sensitive tests. sdc.org.uk

Summary of Salmonella Mutagenicity Assay (Ames Test) Findings for this compound

| Concentration Range (per plate) | Metabolic Activation (S9) | Result | Source |

|---|---|---|---|

| 10 - 1000 µg | Not specified | Negative | cir-safety.org |

| 100 - 2000 µg | With and Without | Some mutagenic activity observed | cir-safety.org |

| Not specified | Not specified | Negative | nih.gov |

Following initial screening tests like the Ames test, further evaluation of genotoxic potential can be conducted using in vitro tests on mammalian cells, such as chromosome aberration assays or micronucleus tests. sdc.org.uk For this compound, a mouse lymphoma assay was conducted to assess its mutagenic potential in mammalian cells. europa.eu In the main experiments of this study, cells were treated for either 4 hours or 24 hours, followed by an expression period to allow for the fixation of any DNA damage into stable mutations. europa.eu The Scientific Committee on Consumer Safety (SCCNFP) noted in a 2002 opinion that an in vivo genotoxicity study conducted according to OECD Guidelines was needed to complete the safety assessment. europa.eu

Systemic Toxicity and Repeated Dose Exposure Studies

To understand the potential health effects of long-term exposure, this compound has been subjected to repeated dose toxicity studies via oral and dermal routes.

Subchronic oral toxicity has been evaluated in a 13-week feeding study in rats. cir-safety.org In this study, animals were fed a diet containing 500 ppm of this compound. cir-safety.org The results showed no adverse clinical signs or any untoward pathological changes in the animals over the course of the study. cir-safety.org A 90-day oral study in rats was also conducted, which helped establish a No Observed Adverse Effect Level (NOAEL). europa.eu

In a 14-day study assessing repeated dermal and inhalation exposure, a hair dye formulation containing 5% this compound was applied daily to the skin of hairless mice. europa.eu Under the conditions of this experiment, no adverse effects were observed. europa.eu

Summary of Repeated Dose Toxicity Studies for this compound

| Study Duration | Species | Exposure Route | Key Findings | Source |

|---|---|---|---|---|

| 13 Weeks (Subchronic) | Rat | Oral (500 ppm in feed) | No adverse clinical signs or pathological changes observed. | cir-safety.org |

| 90 Days (Subchronic) | Rat | Oral | Established a No Observed Adverse Effect Level (NOAEL) of 2.0 mg/kg bw/day. | europa.eu |

| 14 Days (Subacute) | Hairless Mouse | Dermal/Inhalation (5% formulation) | No adverse effects were observed. | europa.eu |

Based on the available repeated dose studies, no specific target organs for toxicity were identified. In the 13-week oral study in rats, no pathological changes were found, and it was noted that the test material was eliminated entirely in the urine. cir-safety.org The key dose-response relationship identified from these studies is the No Observed Adverse Effect Level (NOAEL) of 2.0 mg/kg body weight per day, which was determined from the 90-day oral toxicity study in rats. europa.eu

Dermal and Ocular Irritation and Sensitization Potential

The potential for this compound to cause local irritation to the skin and eyes has been assessed in multiple studies. The results indicate a dose-dependent irritation potential.

In ocular irritation tests using rabbits, a single 500 mg application of the neat dye resulted in moderate irritation. cir-safety.org However, when tested as a 5% solution or as a 0.1 ml application, the pigment was found to be practically non-irritating. cir-safety.org

Dermal irritation potential was evaluated in four separate tests on rabbits using a 0.5 ml dose. cir-safety.org In all tests, this compound was classified as non-irritating, with primary irritation scores ranging from 0.2 to 0.8 on an 8-point scale. cir-safety.org Furthermore, a study on human subjects found that the pigment was not a skin irritant at a concentration of 5%. cir-safety.org While irritation data is available, the SCCNFP has previously indicated that additional information regarding the allergenic potential of the substance was necessary for a complete risk assessment. europa.eu

Summary of Dermal and Ocular Irritation Studies for this compound

| Test Type | Species | Test Substance/Concentration | Result | Source |

|---|---|---|---|---|

| Ocular Irritation | Rabbit | 500 mg (neat) | Moderate irritant | cir-safety.org |

| Ocular Irritation | Rabbit | 5% solution / 0.1 ml application | Practically non-irritating | cir-safety.org |

| Dermal Irritation | Rabbit | 0.5 ml dose | Non-irritating (Scores: 0.2-0.8/8.0) | cir-safety.org |

| Dermal Irritation | Human | 5% solution | Not an irritant | cir-safety.org |

Analytical Methodologies for C.i. Pigment Violet 1 Detection and Quantification

Advanced Chromatographic Techniques for Separation and Identification

Chromatography stands as a superior instrumental tool for the multicomponent analysis of pigments and dyes, offering powerful separation capabilities that are essential for isolating target analytes from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile dyes like C.I. Pigment Violet 1. The method separates the pigment from other components in a sample based on its affinity for a stationary phase (the column) and a mobile phase (the solvent).

Methodology & Findings: For Rhodamine B and its derivatives, reversed-phase HPLC is commonly employed. A typical setup involves a C18 column, which is a nonpolar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, with a buffer or acid modifier like formic acid to ensure good peak shape and separation. rsc.orggoogle.com Detection is frequently achieved using a UV-Visible or a more advanced Photodiode Array (PDA) detector. researchgate.net The PDA detector has the significant advantage of acquiring the full UV-Vis spectrum for the pigment as it elutes from the column, providing confirmative identification by matching the spectrum against a known standard. For this compound, the maximum absorbance is expected in the 550-560 nm range. ijrpr.comumkt.ac.id

By coupling HPLC with fluorescence detection (HPLC-FLD), exceptional sensitivity can be achieved. ncu.edu.twthermofisher.com This is particularly effective for this compound due to the inherent high fluorescence of its Rhodamine B structure. This modality allows for the detection of the pigment at trace and ultra-trace levels, with limits of detection reported in the nanograms per liter (ng/L) range for Rhodamine B. ncu.edu.tw

Table 1: Illustrative HPLC-FLD Parameters for Analysis of Rhodamine B-based Pigments

| Parameter | Condition |

|---|---|

| Column | Atlantis® T3-C18 |

| Mobile Phase | Isocratic mixture of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence Detector (FLD) |

| Excitation Wavelength | ~546-552 nm |

| Emission Wavelength | ~567-572 nm |

| Limit of Quantification | As low as 0.3 - 1.5 ng/L |

This table is a composite representation based on typical methods for Rhodamine B analysis. rsc.orgncu.edu.twaatbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Profiling

This compound is a large, non-volatile salt, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying the volatile and semi-volatile organic compounds that are formed when the pigment degrades due to exposure to heat, light, or chemical agents. nih.govresearchgate.net

Methodology & Findings: In this approach, a sample containing the pigment is subjected to a degradation process, such as pyrolysis (Py-GC-MS) or photodegradation. The resulting smaller, more volatile fragments are then introduced into the GC system. The gas chromatograph separates these compounds, and as each one elutes, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for positive identification of the degradation products. Studies on the degradation of xanthene dyes have shown that this process can break down the complex structure into low-molecular-weight acids and other smaller organic molecules. nih.gov This analysis provides critical insights into the pigment's stability and degradation pathways.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the rapid quantification of pigments due to their simplicity and cost-effectiveness.

Fluorescence Spectroscopy for Trace-Level Analysis

Fluorescence spectroscopy is an exceptionally sensitive technique for detecting and quantifying compounds that fluoresce, such as this compound. researchgate.net The pigment's Rhodamine B structure absorbs light at a specific excitation wavelength and then emits light at a longer, characteristic emission wavelength. aatbio.comomlc.org

Methodology & Findings: This method offers significantly lower detection limits than UV-Visible absorption spectroscopy, making it ideal for trace-level analysis. researchgate.neturi.edu The intensity of the emitted fluorescence is directly proportional to the concentration of the pigment, allowing for precise quantification. For Rhodamine B, excitation is typically performed around 552 nm, with the maximum fluorescence emission detected around 572 nm. rsc.org The technique is powerful but can be influenced by the sample matrix. Factors such as solvent polarity, pH, and the presence of other substances can quench (decrease) the fluorescence signal, which must be accounted for during method development. researchgate.net Despite these challenges, its high sensitivity makes it a valuable tool for detecting minute quantities of the pigment. scispace.com

Hyphenated Techniques for Complex Matrix Analysis and Structural Confirmation

Hyphenated techniques combine the separation power of chromatography with the definitive identification capabilities of spectrometry, providing an unparalleled level of analytical detail. ijpsjournal.comspringernature.com These methods are essential for analyzing this compound in complex matrices and for confirming its chemical structure and that of its degradation products. metrohm.com

Methodology & Findings: The most powerful hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS-MS). researchgate.netresearchgate.net This method is perfectly suited for analyzing non-volatile and thermally unstable compounds like this compound.

In an LC-MS system, the pigment is first separated from the sample matrix by HPLC. The eluent from the HPLC column is then directed into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate gas-phase ions from the pigment molecules without fragmenting them. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing the exact molecular weight of the compound.